6-Morpholino-9H-purin-2-amine
Description
Overview of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry
The purine ring system, a heterocyclic structure composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is one of the most widespread nitrogen-containing heterocycles in nature. researchgate.netrsc.orgmdpi.com Substituted purines, such as adenine (B156593) and guanine (B1146940), are fundamental components of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP). rsc.orgmdpi.com This ubiquity in vital biological processes makes the purine scaffold a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com
Purine derivatives are integral to various metabolic pathways and can act as cofactors for numerous enzymes and ligands for a wide range of receptors. researchgate.netresearchgate.net Consequently, synthetic purine analogues have been extensively investigated and developed as therapeutic agents. mdpi.com These compounds can mimic endogenous purines and modulate the activity of key biological targets, including enzymes and receptors. mdpi.com The therapeutic applications of purine derivatives are diverse, with compounds developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. rsc.orgresearchgate.net The ability to modify the purine core at various positions (C2, C6, and N9) allows for the fine-tuning of their biological activity and has led to the approval of several purine-based drugs for treating cancer, as well as neurological, metabolic, and infectious diseases. mdpi.commdpi.com
Structural Context of 6-Morpholino-9H-purin-2-amine within the Purine Class
This compound belongs to the class of 2,6,9-trisubstituted purine derivatives. Its structure is characterized by a central purine core with specific functional groups attached at key positions, which dictates its chemical properties and biological interactions.
The Purine Core: The foundational structure is the bicyclic purine ring system (imidazo[4,5-d]pyrimidine). mdpi.com
Substitution at C6: A morpholine (B109124) ring is attached to the C6 position of the purine. The reactivity of the C6 position of the purine ring has been successfully demonstrated using various substrates, allowing for the introduction of diverse functional groups. mdpi.com
Substitution at C2: An amine group (-NH2) is present at the C2 position.
Substitution at N9: The "9H" in the name indicates that a hydrogen atom is attached to the nitrogen at position 9 of the imidazole ring, one of the common tautomeric forms. researchgate.net
The specific arrangement of a morpholine group at C6 and an amino group at C2 distinguishes this compound from other purine derivatives like adenine (6-aminopurine) and guanine (2-amino-6-oxopurine). The synthesis of such derivatives often involves the reaction of a precursor like 6-chloropurine (B14466) with morpholine. researchgate.nettandfonline.com The strategic placement of these substituents is a key aspect of its design, aiming to influence its interaction with biological targets.
Significance of the Morpholine Moiety in Bioactive Compounds
The morpholine heterocycle is a frequently utilized structural component in medicinal chemistry, often referred to as a "privileged structure". nih.govnih.gov Its incorporation into bioactive molecules is driven by its advantageous physicochemical, metabolic, and biological properties. nih.govatamankimya.com
From a physicochemical standpoint, the morpholine ring can improve important drug-like properties. The presence of the weak basic nitrogen atom can enhance aqueous solubility, while the oxygen atom can participate in hydrogen bonding, potentially increasing the molecule's potency by interacting with target proteins. researchgate.netacs.org This balance of lipophilic and hydrophilic character contributes to improved pharmacokinetic profiles, including better membrane permeability. researchgate.netacs.org
In many bioactive compounds, the morpholine moiety is not just a passive carrier but an integral part of the pharmacophore, the part of a molecule responsible for its biological activity. nih.govatamankimya.com It can contribute to selective affinity for a wide range of receptors and can be a key component for inhibitors of certain enzymes. nih.govatamankimya.com The versatility and facile synthesis of morpholine make it a valuable building block for creating libraries of compounds for drug discovery projects. nih.govnih.gov Its presence is noted in numerous approved and experimental drugs, where it has been shown to increase potency and provide desirable pharmacokinetic characteristics. nih.govatamankimya.com
Research Findings on Related Purine Derivatives
Research into substituted purines has yielded numerous derivatives with significant biological activity. The tables below summarize findings for related compounds, highlighting the effects of different substituents on the purine scaffold.
Table 1: Antiproliferative Activity of Selected 6-Morpholino-9-sulfonylpurine Derivatives
| Compound Name | N9-Substituent | Cell Line | Biological Activity | Reference |
| (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine | trans-β-styrenesulfonyl | K562 (leukemia) | Effective antiproliferative agent, induces apoptosis. | researchgate.net |
| (E)-6-amino-9-(styrylsulfonyl)-9H-purine | trans-β-styrenesulfonyl | K562 (leukemia) | Effective antiproliferative agent, causes accumulation of cells in subG0 phase. | researchgate.net |
Table 2: Kinase Inhibitory Activity of Selected 2,6,9-Trisubstituted Purine Derivatives
| Compound Name | C2-Substituent | C6-Substituent | N9-Substituent | Target | Biological Activity | Reference |
| N2-(4-Amino-cyclohexyl)-N6-(4-chlorophenyl)-9-cyclopentyl-9H-purine-2,6-diamine | 4-aminocyclohexylamino | 4-chlorophenylamine | cyclopentyl | FLT3 | Potent FLT3 inhibitory activity. | acs.org |
| N2-(4-Amino-cyclohexyl)-N6-(4-bromophenyl)-9-cyclopentyl-9H-purine-2,6-diamine | 4-aminocyclohexylamino | 4-bromophenylamine | cyclopentyl | FLT3 | Potent FLT3 inhibitory activity. | acs.org |
| 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine | morpholino | 2-aminopyrimidin-5-yl | isopropyl | PI3K/mTOR | Selective PI3K/mTOR kinase inhibitor. | smolecule.comlktlabs.com |
Table 3: Adenosine Receptor Affinity of Selected 2-Aryl-6-morpholinopurine Derivatives
| Compound Name | C2-Substituent | N9-Substituent | Receptor Affinity (Ki, nM) | Reference |
| 4-(2-(3-Chlorophenyl)-9H-purin-6-yl)morpholine | 3-Chlorophenyl | H | A1: 23, A2A: 1700, A3: 13 | mdpi.com |
| 2-(9-Methyl-6-morpholino-9H-purin-2-yl)phenol | 2-Hydroxyphenyl | Methyl | A1: 29, A2A: >10000, A3: 200 | mdpi.comdiva-portal.org |
| 4-(2-(2,5-Dichlorophenyl)-9-methyl-9H-purin-6-yl)morpholine | 2,5-Dichlorophenyl | Methyl | A1: 1.5, A2A: 1400, A3: 200 | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-morpholin-4-yl-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWYXKVJFBDUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 6 Morpholino 9h Purin 2 Amine and Its Analogs
Synthetic Pathways to the 6-Morpholino-9H-purin-2-amine Core
Multi-step Synthetic Approaches
The construction of the this compound core typically involves a multi-step synthesis starting from commercially available purine (B94841) precursors. A common starting material is 2,6-dichloropurine (B15474). researchgate.netnih.govnih.gov The synthesis strategy often involves the sequential substitution of the chlorine atoms at the C6 and C2 positions.
One approach begins with the nucleophilic substitution of the chlorine at the C6 position of 2,6-dichloropurine with morpholine (B109124). This reaction is often carried out in a solvent like n-butanol with a base such as N,N-diisopropylethylamine (DIPEA) at elevated temperatures. researchgate.net This step selectively yields 2-chloro-6-morpholino-9H-purine. researchgate.net The subsequent introduction of an amino group at the C2 position can then be achieved through various methods, including palladium-catalyzed C-N coupling reactions or nucleophilic aromatic substitution with different amines. nih.gov
An alternative multi-step synthesis involves the initial functionalization of the C2 position. For instance, 2,6-dichloropurine can be reacted with an amine, such as 2,2,2-trifluoroethylamine, under basic conditions to yield the C2-substituted intermediate. nih.gov This is then followed by the introduction of the morpholine moiety at the C6 position. nih.gov
The Traube synthesis, a classic method for constructing the purine ring, can also be adapted. psu.edu This involves the cyclization of a diaminopyrimidine intermediate to form the purine skeleton. psu.edu For example, a diaminopyrimidine can undergo cyclization with formic acid to generate a 6-chloro-purin-2-amine derivative, which can then be further functionalized.
A one-pot build-up procedure offers a more streamlined approach. psu.edu This method can lead to 6-chloro- or 2-amino-6-chloropurines with various substituents at the N9 position in high yields. psu.edu This intermediate can then be readily converted to the desired 6-morpholino derivative by heating with an excess of morpholine. psu.edu
Regioselective Amination and Alkylation Strategies
Regioselectivity is a critical aspect of synthesizing this compound and its analogs, particularly concerning substitutions at the N7 and N9 positions of the purine ring. Alkylation of purines can often lead to a mixture of N7 and N9 isomers. ub.edu However, reaction conditions can be optimized to favor the N9 product. ub.edu
For the amination at the C6 position, the reaction of 2,6-dichloropurine with morpholine can be performed regioselectively. researchgate.net Using a base like DIPEA in n-butanol at 80°C for an extended period can lead to the desired 2-chloro-6-morpholino-9H-purine intermediate in good yield. researchgate.net
N9 alkylation is a common strategy to introduce further diversity. A widely used method involves reacting the purine with an alkyl halide in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). researchgate.net This method has been shown to be efficient for the N9 alkylation of 2-chloro-6-morpholino-9H-purine with various alkyl halides. researchgate.net The use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has also been reported to give good results for N9 regioselective alkylation. ub.edu Microwave irradiation can also be employed to accelerate the reaction and improve yields. ub.edu
Direct N7 regioselective alkylation is less common but can be achieved under specific conditions. For instance, the reaction of N-trimethylsilylated 6-substituted purines with a tert-alkyl halide using a catalyst like SnCl4 can lead to N7-alkylated products. nih.gov
Derivatization at Specific Positions of the Purine Nucleus
C-2 Substitutions and Modifications
The C2 position of the 6-morpholino-9H-purine core is a key site for introducing a wide range of substituents to modulate biological activity. Starting from the 2-chloro-6-morpholino-9H-purine intermediate, various functional groups can be introduced.
Common modifications involve the introduction of different amino groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. nih.gov This allows for the incorporation of aliphatic, aromatic, and heterocyclic amines. For example, reacting 2-chloro-6-morpholino-9H-purine with various anilines can produce a library of 2-anilino-6-morpholino-9H-purine derivatives. mdpi.comnih.gov
Suzuki coupling reactions can be used to introduce aryl or heteroaryl groups at the C2 position. nih.gov This involves reacting the 2-chloro intermediate with a boronic acid derivative in the presence of a palladium catalyst.
The following table summarizes some examples of C-2 substitutions on the 6-morpholino-9H-purine scaffold.
| Starting Material | Reagent | Reaction Type | Product | Reference |
| 2-Chloro-6-morpholino-9H-purine | Various amines | Nucleophilic substitution / Pd-catalyzed coupling | 2-Amino-6-morpholino-9H-purine analogs | nih.gov |
| 2-Chloro-6-morpholino-9H-purine | Phenylboronic acid | Suzuki coupling | 2-Phenyl-6-morpholino-9H-purine | nih.gov |
| 2-Chloro-6-morpholino-9H-purine | 3-Aminophenylboronic acid | Suzuki coupling | 2-(3-Aminophenyl)-6-morpholino-9H-purine | mdpi.com |
N-9 Substitutions (e.g., Alkyl, Aryl, Sulfonyl)
The N9 position of the purine ring is another critical point for derivatization, often influencing the compound's pharmacokinetic properties. A variety of substituents, including alkyl, aryl, and sulfonyl groups, can be introduced at this position. researchgate.net
Alkylation at the N9 position is typically achieved by reacting the purine with an alkyl halide in the presence of a base like K2CO3 in DMF. researchgate.net This method allows for the introduction of simple alkyl chains as well as more complex groups. researchgate.net For instance, reaction with ethyl chloroacetate (B1199739) can introduce an ester functionality. rsc.org
Aryl groups can also be introduced at the N9 position. This can be accomplished through methods like the one-pot build-up procedure starting from an arylamine. psu.edu
Sulfonylation at the N9 position is another strategy to create analogs. This involves reacting the 6-morpholinopurine with an arylsulfonyl chloride in the presence of a base. researchgate.net
The table below provides examples of N-9 substitutions.
| Starting Material | Reagent | Product | Reference |
| 2-Chloro-6-morpholino-9H-purine | Various alkyl halides | 2-Chloro-9-alkyl-6-morpholino-9H-purine | researchgate.net |
| 6-Morpholinopurine | Arylsulfonyl chlorides | 6-Morpholino-9-sulfonylpurine derivatives | researchgate.net |
| 2-Amino-6-chloro-9H-purine | Various amines (for one-pot synthesis) | 9-Substituted-2-amino-6-chloropurines | psu.edu |
C-6 Modifications
While the core focus is on this compound, the C6 position itself can be a site of modification in related purine analogs. The synthesis often starts with a 2,6-dihalopurine, allowing for differential reactivity at the C2 and C6 positions.
The chlorine at the C6 position is more susceptible to nucleophilic attack than the one at C2. This allows for the selective introduction of various amines, including morpholine, by controlling the reaction conditions. nih.gov By using different primary and secondary amines, a wide array of C6-substituted analogs can be synthesized. nih.gov
In some synthetic strategies, the C6 substituent is introduced after modifications at other positions. For example, a 2,9-disubstituted purine with a chlorine at C6 can be reacted with morpholine to install the final piece of the core structure. imtm.cz
It's also possible to replace the morpholine group with other substituents. For example, O-alkyl substituents can be introduced by reacting a 6-chloropurine (B14466) precursor with alkoxides. oncotarget.com
Chemical Reactions and Transformations for Functionalization
The functionalization of the this compound scaffold is a critical aspect of medicinal chemistry, enabling the synthesis of diverse analogs with modulated biological activities. Key positions for derivatization include the N9 position of the purine ring, the C2 position, and the exocyclic amino group. Various chemical reactions and transformations are employed to introduce a wide array of substituents, thereby fine-tuning the molecule's physicochemical properties and target interactions.
A primary strategy for modifying the this compound core involves reactions at the N9 position. Alkylation and sulfonylation are common transformations. For instance, N9 alkylated derivatives can be synthesized through the reaction of the purine with alkyl halides in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). researchgate.net Another significant modification is N9 sulfonylation, which has been achieved by reacting 6-morpholinopurine with various arylsulfonyl chlorides. researchgate.net This reaction regioselectively yields N9-sulfonylated products. researchgate.net
Functionalization at the C2 position of the purine ring is another important avenue for creating analogs. The introduction of aryl groups at this position has been explored to develop new adenosine (B11128) receptor antagonists. diva-portal.org A common precursor for these syntheses is 2-amino-6-chloropurine, which can undergo nucleophilic substitution with morpholine to yield the 6-morpholino intermediate. psu.edusigmaaldrich.com Subsequent reactions can then be performed to modify the C2 position.
Furthermore, multi-step synthetic sequences allow for the introduction and subsequent transformation of functional groups on substituents attached to the purine core. A notable example involves the synthesis of 2,9-disubstituted-6-morpholino purine derivatives. nih.gov In this process, a 6-morpholino purine derivative is first reacted with an aldehyde, such as 3-nitrobenzaldehyde, to introduce a nitrophenyl group. nih.gov The nitro group on this substituent can then be chemically transformed, for example, through reduction to an amine group using iron powder and acetic acid. nih.gov This newly formed aniline (B41778) derivative can undergo further reactions, such as acylation with acyl chlorides (e.g., 4-(chloromethyl)benzoyl chloride), to generate more complex analogs. nih.gov
These transformations highlight the chemical tractability of the this compound scaffold, allowing for systematic structural modifications at various positions to explore structure-activity relationships.
Table 1: Examples of Functionalization Reactions for this compound Analogs
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Morpholino 9h Purin 2 Amine Derivatives
Impact of Substituent Variations on Biological Potency and Selectivity
The biological activity of 6-morpholino-9H-purin-2-amine derivatives is profoundly influenced by the nature and position of various substituents on the purine (B94841) ring. Researchers have systematically altered different parts of the molecule to probe the SAR and optimize for desired biological outcomes, such as enhanced potency and selectivity for specific targets like adenosine (B11128) receptors or kinases.
Role of Aryl and Heteroaryl Substituents
The introduction of aryl and heteroaryl moieties, particularly at the C-2 position of the purine scaffold, has been identified as a critical determinant of biological activity. mdpi.com
Studies have demonstrated that an aryl group at the C-2 position is crucial for the antagonist activity of these compounds at adenosine receptors. mdpi.com The nature of the substitution on this aryl ring further refines the activity profile. For instance, specific substituted aryl groups at C-2 can lead to high affinity and selective antagonism for adenosine A1 and A3 receptors. Some derivatives with specific aryl groups have also been identified as dual antagonists for A1/A2A, A1/A2B, and A1/A3 receptors. mdpi.com
In the context of antitubercular activity, research on related purine derivatives suggests that small hydrophobic substituents, like a chlorine atom attached to the C-2 phenyl ring, can confer high activity. cuni.cz For inhibitors of the Nek2 kinase, a library of 2-arylamino-purines was synthesized, where modifications to this group were explored to achieve selectivity over other kinases like CDK2. oncotarget.comnih.gov
Investigations into 2-amino-6-(2-furanyl) purine derivatives have also highlighted the importance of substitutions, in this case at the 9-position, to achieve potent and selective A2A adenosine receptor antagonists. capes.gov.br
Influence of N-9 Substitution on Activity and Selectivity
The substituent at the N-9 position of the purine ring plays a pivotal role in modulating both the potency and selectivity of this compound derivatives.
A consistent finding across multiple studies is that the presence of a hydrogen atom (a proton) at the N-9 position generally leads to higher potency at adenosine receptors. mdpi.com Conversely, the introduction of a methyl group at N-9 often results in derivatives that are less potent but exhibit greater selectivity for specific receptor subtypes. mdpi.comresearchgate.net This trade-off between potency and selectivity is a key consideration in the design of new derivatives. The increased potency of N-9-methyl derivatives with a morpholine (B109124) unit at C-6 may suggest an interaction of the morpholine oxygen with the target receptor.
Beyond simple alkyl groups, other substitutions at the N-9 position have been explored. For example, the introduction of a trans-β-styrenesulfonyl group at the N-9 position of 6-morpholino and 6-amino purines resulted in compounds with effective antiproliferative activity. researchgate.net The sulfonylation reaction to introduce these groups occurs regioselectively at the N-9 position. researchgate.net Studies on other purine derivatives have also shown that N-9 alkyl substitutions are important for anticancer activity. researchgate.net In the development of antitubercular agents, the 7-(naphthalen-2-ylmethyl) substitution was found to be important, highlighting the significance of the position and nature of bulky substituents on the purine nitrogen atoms. cuni.cz
Significance of C-6 Substituents
The morpholino group at the C-6 position is a defining feature of the parent compound and significantly influences its biological properties. The nature of the substituent at this position is critical for activity and selectivity.
In the context of adenosine receptor antagonists, the morpholine group at C-6, in combination with specific C-2 and N-9 substituents, confers high affinity. mdpi.com However, replacing the morpholino group with a piperidinyl group has been shown to yield purines with similar or higher affinity for A1 and A3 adenosine receptors but with enhanced selectivity. mdpi.com In some molecular contexts, such as 2,6-dimorpholino analogues, the presence of the bulky morpholine group can lead to a complete loss of activity, as observed in studies targeting antitubercular agents. cuni.cz
For kinase inhibition, the C-6 substituent is also crucial. Deletion of the 6-substituent in certain purine series abrogated activity against both Nek2 and CDK2. oncotarget.comnih.gov Conversely, introducing an (E)-dialkylaminovinyl substituent at C-6 led to selectivity for Nek2. oncotarget.comnih.gov In the development of dual PI3K/mTOR inhibitors, morpholine derivatives at the C-4 position of a quinoline (B57606) ring (a related scaffold) retained high enzyme inhibition activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For purine derivatives, 3D-QSAR models have been particularly insightful.
In a study on 2,6,9-trisubstituted purine derivatives with antitumor activity, 3D-QSAR models were developed to understand the structural requirements for cytotoxicity. nih.gov These models revealed that steric properties had a more significant contribution (70%) to the cytotoxic activity than electronic properties (30%). nih.gov A key takeaway from this analysis was that an arylpiperazinyl system at the C-6 position of the purine ring is beneficial for activity, whereas bulky substituents at the C-2 position are unfavorable. nih.gov Another 3D-QSAR study on dopamine (B1211576) D3 receptor selective ligands, which share some structural similarities, also highlighted the importance of steric, electrostatic, and hydrophobic fields in ligand binding. researchgate.net
These QSAR models serve as valuable predictive tools in the design of new, more potent, and selective this compound derivatives for various therapeutic targets.
Conformational and Tautomeric Considerations in SAR
The three-dimensional conformation and the potential for tautomerism in purine derivatives are subtle but important factors that can influence their interaction with biological targets.
Tautomerism, the interconversion of structural isomers, is a known phenomenon in purine chemistry. For N-9 unsubstituted purines, the equilibrium between the N7-H and N9-H tautomers is a key consideration. Density Functional Theory (DFT) calculations have been employed to investigate the tautomeric preferences of these compounds. researchgate.net These studies have shown that electron-donating substituents at the C-6 position, such as an amino or morpholino group, favor the predominance of the desired N9-H tautomer, which is often the more biologically active form. researchgate.net
The conformational flexibility of the substituents also plays a role. For instance, the orientation of the aryl group at C-2 and the conformation of the morpholine ring at C-6 can affect how the molecule fits into the binding pocket of a receptor or enzyme. DFT calculations on a related N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine showed that while the HN(9) tautomer was more stable than the HN(7) form, the most stable conformation varied depending on the solvent environment. researchgate.net Keto-enol and ring-chain tautomerism are other forms of tautomerism that can occur in substituted purines, potentially influencing their biological activity. google.com
Molecular Targets and Mechanisms of Action of 6 Morpholino 9h Purin 2 Amine Analogs
Adenosine (B11128) Receptor Modulators
Analogs of 6-morpholino-9H-purin-2-amine have been identified as potent antagonists of adenosine receptors, a family of G protein-coupled receptors (GPCRs) that includes four subtypes: A1, A2A, A2B, and A3. researchgate.netmdpi.comdiva-portal.org These receptors are integral to numerous physiological processes, making them attractive therapeutic targets. mdpi.comdiva-portal.org
Antagonism at A1, A2A, A2B, and A3 Adenosine Receptor Subtypes
Research has demonstrated that a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives act as antagonists at human A1, A2A, A2B, and A3 adenosine receptor subtypes. researchgate.netmdpi.comdiva-portal.org Structure-activity relationship (SAR) studies have revealed that substitutions at the C2 and N9 positions of the purine (B94841) ring, in conjunction with the morpholine (B109124) group at C6, are crucial for determining the affinity and selectivity of these compounds for the different adenosine receptor subtypes. mdpi.com Specifically, 9-methylpurine (B1201685) derivatives tend to be more selective but less potent, while 9H-purine derivatives are generally more potent but less selective. researchgate.netmdpi.comdiva-portal.org
For instance, radioligand binding assays have identified several purine derivatives with potent antagonism at A1 and A3 receptors. researchgate.netmdpi.comdiva-portal.org While many compounds show broad activity, some exhibit a degree of selectivity. For example, the introduction of bulky chains at the N6 position of 9-propyladenine has been shown to significantly increase binding affinity at the human A1 and A3 adenosine receptors. d-nb.info
Table 1: Antagonistic Activity of Selected this compound Analogs at Adenosine Receptors
| Compound ID | Target Receptor(s) | Potency (pKi) | Functional Activity | Reference |
|---|---|---|---|---|
| 3v | A3 | 7.83 ± 0.16 | Antagonist (pKB = 8.24 ± 0.11) | mdpi.com |
| 3x | A1 | 8.23 ± 0.06 | Antagonist (pKB = 8.25 ± 0.16) | mdpi.com |
| 6 | A1, A2A, A3, A2B | Ki A2B=11 μM | Antagonist | d-nb.info |
Dual Adenosine Receptor Antagonism Profiles
A notable feature of this class of compounds is their ability to exhibit dual antagonism, targeting multiple adenosine receptor subtypes simultaneously. researchgate.netmdpi.comdiva-portal.org Researchers have successfully synthesized derivatives that act as dual antagonists for A1/A2A, A1/A2B, and A1/A3 receptors. researchgate.netmdpi.comdiva-portal.org This polypharmacological approach is of significant interest, as dual A1/A3 antagonists, for example, could offer synergistic effects since both receptors preferentially couple to the same Gi/o proteins. mdpi.comdiva-portal.org
The development of dual A1/A3 ligands is considered potentially beneficial for treating conditions like glaucoma, kidney failure, and Alzheimer's disease. diva-portal.org The SAR studies indicate that the aryl group at the C2 position and a hydrogen atom at the N9 position of the purine nucleus are key for achieving high affinity and dual antagonism profiles. mdpi.com
Modulation of Intracellular Cyclic AMP (cAMP) Levels
The antagonistic activity of these purine derivatives at adenosine receptors directly impacts intracellular signaling pathways, particularly the levels of cyclic AMP (cAMP). mdpi.comdiva-portal.org Adenosine receptors are functionally linked to adenylyl cyclase, the enzyme responsible for cAMP synthesis. mdpi.comdiva-portal.orgacs.org
The A1 and A3 receptor subtypes are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. mdpi.comdiva-portal.orgacs.orgresearchgate.net Conversely, the A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP production. mdpi.comdiva-portal.orgacs.org
By acting as antagonists, the this compound analogs block the action of adenosine agonists. For the most potent A1 and A3 antagonists, compounds 3x and 3v respectively, their functional activity was confirmed through intracellular cAMP assays. mdpi.com These compounds were shown to be effective antagonists by preventing the agonist-induced modulation of cAMP levels, confirming their role in this critical signaling pathway. mdpi.comdiva-portal.org
Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Inhibition
In addition to their effects on adenosine receptors, analogs of this compound have emerged as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are central to regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. smolecule.com
Inhibition of Class I PI3K Isoforms (α, β, γ, δ)
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are further subdivided into four isoforms: α, β, γ, and δ. nih.gov Certain 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent and selective inhibitors of PI3Kα. nih.gov
For example, VS-5584, a purine analog, is a potent inhibitor of all four class I PI3K isoforms. aacrjournals.org The inhibitory concentrations (IC50) for VS-5584 are 16 nM for PI3Kα, 68 nM for PI3Kβ, 25 nM for PI3Kγ, and 42 nM for PI3Kδ. aacrjournals.org The development of isoform-selective inhibitors is an active area of research, as it may lead to therapies with improved specificity and reduced toxicity. uminho.pt Virtual screening of a library of this compound derivatives has identified numerous potential selective inhibitors for PI3Kα and PI3Kγ. uminho.pt
Table 2: Inhibitory Activity of VS-5584 against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nmol/L) | Reference |
|---|---|---|
| PI3Kα | 16 | aacrjournals.org |
| PI3Kβ | 68 | aacrjournals.org |
| PI3Kγ | 25 | aacrjournals.org |
| PI3Kδ | 42 | aacrjournals.org |
Dual PI3K/mTOR Kinase Inhibition Profiles
Several analogs of this compound have been developed as dual inhibitors of both PI3K and mTOR kinases. smolecule.comlktlabs.com Since mTOR is a key downstream effector of the PI3K/Akt signaling pathway, simultaneously targeting both kinases can provide a more comprehensive blockade of this critical growth pathway. mdpi.com This dual inhibition can overcome resistance mechanisms that arise from feedback loops when only a single kinase is inhibited. nih.gov
VS-5584 (also known as SB2343) is a prime example of a highly selective dual PI3K/mTOR kinase inhibitor. aacrjournals.orglktlabs.comnih.gov It is an ATP-competitive inhibitor with an IC50 of 37 nmol/L for mTOR. aacrjournals.orgnih.gov The design of such dual inhibitors often involves leveraging the structural similarities between the kinase domains of PI3K and mTOR. mdpi.com The development of these dual inhibitors, like apitolisib (B1684593) (GDC-0980), represents a promising strategy in cancer therapy. mdpi.com
Modulation of Downstream Signaling Pathways (e.g., Akt, S6 phosphorylation)
Analogs of this compound have been shown to modulate critical downstream signaling pathways involved in cell growth, proliferation, and survival, such as the Akt and ribosomal protein S6 phosphorylation cascades.
One notable analog, VS-5584, identified as 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine, is a potent inhibitor of both PI3K and mTOR kinases. nih.gov Treatment with VS-5584 leads to a significant, dose-dependent inhibition of the phosphorylation of both Akt at the S473 residue (pAkt(S473)) and the ribosomal protein S6 (pS6). nih.gov In in vivo studies using tumor-bearing mice, VS-5584 demonstrated effective and long-lasting inhibition of PI3K/mTOR signaling in tumor tissue. nih.gov For instance, a dose of 25 mg/kg resulted in a near-complete inhibition of pS6 and pAkt(S473) (95% and 85%, respectively) six hours after the final dose. nih.gov Even a lower dose of 11 mg/kg achieved significant inhibition of pS6 (79%) and pAkt(S473) (38%). nih.gov The phosphorylation of S6 is a key event downstream of the mTORC1 signaling pathway and is a widely used marker for its activity. frontiersin.org
Conversely, a different analog, (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD), was found to increase the gene expression of Akt in K562 leukemia cells. researchgate.net This suggests that the modulation of the Akt pathway by 6-morpholino-9H-purine analogs can be complex and dependent on the specific substitutions on the purine scaffold, potentially leading to either activation or inhibition of the pathway. researchgate.net
Enzyme Inhibition Profiles
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines, thymidylate, and certain amino acids, making it a significant target for various therapies. nih.govnih.gov Inhibition of DHFR leads to the depletion of essential precursors for DNA synthesis and cell proliferation. nih.gov While many heterocyclic compounds, including purine analogs, have been investigated as DHFR inhibitors, there is no specific research data available from the conducted searches that details the direct inhibitory activity of this compound or its close analogs against Dihydrofolate Reductase. nih.govvietnamjournal.ru
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) Inhibition
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall and a validated target for antitubercular drugs. d-nb.inforesearchgate.net Several classes of inhibitors targeting DprE1 have been identified. d-nb.info While research has been conducted on morpholino-pyrimidine DprE1 inhibitors, the conducted searches did not yield specific data on the inhibitory activity of this compound analogs against DprE1. nih.gov One study identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent antimycobacterial agent, but its specific mechanism of action via DprE1 inhibition was not confirmed. researchgate.net
Signal Transducer and Activator of Transcription 3 (Stat3) Inhibition
Signal Transducer and Activator of Transcription 3 (Stat3) is an oncogenic protein, and its inhibition is a key strategy in cancer therapy. nih.gov A series of 2,6,9-trisubstituted purine analogs have been specifically designed and identified as inhibitors of Stat3 activation. nih.govacs.org These compounds are designed to disrupt Stat3 dimerization by binding to the SH2 domain of the Stat3 protein. acs.org
Computational modeling and QSAR studies led to the development of a pharmacophore model for these purine-based inhibitors. nih.govacs.org Several synthesized 2,6,9-trisubstituted purines demonstrated high-affinity binding to nonphosphorylated Stat3 and were effective at inhibiting its DNA-binding activity. acs.org These compounds also selectively suppressed the viability of cancer cells that exhibit aberrant Stat3 activity. nih.gov This research validates the use of the purine scaffold as a template for creating novel Stat3 inhibitors. nih.govacs.org
| Compound ID | Affinity (KD, µM) | DNA-binding Inhibition (IC50, µM) |
| S3I-V3-32 | 0.8 | 20 |
| S3I-V4-01 | 1.2 | >100 |
| S3I-V3-31 | 2.2 | 40 |
| S3I-S2-36 | 2.8 | 60 |
| S3I-S2-30 | 5.5 | >100 |
| S3I-V2-66 | 7.5 | >100 |
| S3I-S2-38 | 12.0 | >100 |
| Data sourced from ACS Medicinal Chemistry Letters. acs.org |
Other Kinase Inhibitory Activities (e.g., TbMAPK6)
The purine scaffold is a common feature in many kinase inhibitors. nih.gov Analogs of this compound have been investigated for activity against various kinases. For example, a medicinal chemistry program focused on a diaminopurine chemotype identified leads for treating infections caused by Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov This effort led to the synthesis of compounds like N-(1-methyl-1H-pyrazol-4-yl)-6-morpholino-9H-purin-2-amine. nih.gov However, based on the performed searches, there is no specific information available regarding the inhibitory activity of this compound analogs against the specific kinase TbMAPK6.
Apoptosis Induction Pathways
Analogs of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms.
The compound (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) has been shown to be a potent inducer of apoptosis in K562 human leukemia cells. researchgate.net Flow cytometry analysis revealed that treatment with 6-Morpholino-SPD at a 5 µM concentration for 24 hours led to a significant accumulation of cells in the late stages of apoptosis (53.4%) as well as in early apoptosis (23.7%). researchgate.net
The mechanism of apoptosis induction by these analogs can be complex. For a related compound, (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD), an increased expression of caspase 3 and cytochrome c genes was observed, which is indicative of the intrinsic mitochondrial pathway of apoptosis. researchgate.net Conversely, cells treated with 6-Morpholino-SPD showed a reduced expression of these same genes, suggesting it may trigger apoptosis through a different mechanism. researchgate.net One proposed mechanism for 6-Morpholino-SPD involves the downregulation of miR-21, which may contribute to the induction of apoptosis and the disruption of mitochondrial function. researchgate.net
Cell Cycle Perturbation (e.g., SubG0 Accumulation)
The progression of the cell cycle is a tightly regulated process, and its disruption is a common mechanism for anticancer agents. Some purine analogs can induce cell cycle arrest at various phases. mdpi.com For instance, the purine analog ENERGI-F706 has been shown to cause S-phase arrest in human renal carcinoma cells. spandidos-publications.com Similarly, another purine derivative, Diethyl (6-amino-9H-purin-9-yl) methylphosphonate (B1257008) (DaMP), was found to retard S-phase progression in hepatocellular carcinoma cells. tandfonline.com
In studies involving 6-morpholino-purine derivatives, a significant effect on the cell cycle has been observed through the induction of apoptosis, which is often characterized by an increase in the sub-G0/G1 cell population in flow cytometry analysis. This sub-G0 peak represents cells with fragmented DNA, a hallmark of apoptosis. Treatment of K562 human leukemia cells with 6-Morpholino-SPD led to a substantial increase in apoptotic cells. After a 24-hour treatment with 5 µM of 6-Morpholino-SPD, the percentage of early apoptotic cells was 23.7%. researchgate.net
Table 1: Effect of 6-Morpholino-SPD on K562 Cell Cycle Distribution (Apoptosis)
| Treatment | Cell Population | Percentage of Cells |
|---|---|---|
| Control | Viable | 95.8% |
| Early Apoptosis | 2.1% | |
| Late Apoptosis/Necrosis | 2.1% | |
| 6-Morpholino-SPD (5 µM) | Viable | 73.1% |
| Early Apoptosis | 23.7% | |
| Late Apoptosis/Necrosis | 3.2% |
Data derived from a study on K562 leukemia cells after 24 hours of treatment. researchgate.net
Mitochondrial Potential Impairment
Mitochondria are central to the intrinsic pathway of apoptosis. ashpublications.org The disruption of the mitochondrial membrane potential (ΔΨm) is a critical event that can lead to the release of pro-apoptotic factors into the cytoplasm. mdpi.com Numerous purine analogs exert their cytotoxic effects by targeting mitochondria. nih.govmedsci.org
Studies on (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) have demonstrated its capacity to induce mitochondrial dysfunction. In K562 leukemia cells treated with this compound, a significant disruption of the mitochondrial potential was observed. After 24 hours of exposure to 6-Morpholino-SPD, over 65% of the cells exhibited impaired mitochondrial potential compared to untreated control cells, indicating that this is a key part of its mechanism of action. mdpi.com This loss of mitochondrial integrity is a strong indicator of the cell committing to apoptosis. mdpi.comashpublications.org
Table 2: Mitochondrial Potential in K562 Cells after Treatment with 6-Morpholino-SPD
| Treatment | Cell Population with Impaired Mitochondrial Potential |
|---|---|
| Control | < 5% |
| 6-Morpholino-SPD | > 65% |
Results observed after 24 hours of exposure. mdpi.com
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species are chemically reactive molecules containing oxygen that, when produced in excess, can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. mdpi.com The generation of ROS is a known mechanism of action for several anticancer drugs, including some purine analogs. iiarjournals.orgnih.gov For example, the purine analog sulfinosine (B54395) has been shown to generate ROS in multi-drug resistant cancer cell lines. nih.gov Similarly, the apoptosis induced by ENERGI-F706 in prostate cancer cells is linked to the generation of ROS. spandidos-publications.com
In the context of 6-morpholino-purine derivatives, the accumulation of ROS has been identified as a consequence of treatment. Studies on K562 cells treated with (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) showed an increased accumulation of ROS, which is consistent with the observed mitochondrial dysfunction and induction of apoptosis. mdpi.com This suggests that the compound may disrupt the mitochondrial respiratory chain, leading to an overproduction of these damaging molecules. mdpi.commdpi.com
Gene Expression Modulation (e.g., Caspase 3, Cytochrome c)
The execution of apoptosis is mediated by a cascade of enzymes, primarily caspases. The release of cytochrome c from the mitochondria into the cytoplasm is a key event that triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3. nih.govencyclopedia.pub The modulation of genes and proteins involved in this pathway is a crucial aspect of the mechanism of many purine analogs. medsci.org
Interestingly, the effects on gene and protein expression can vary between closely related analogs. In a study comparing (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) with its 6-amino counterpart (6-Amino-SPD), distinct mechanisms were observed in K562 leukemia cells. mdpi.com While 6-Amino-SPD increased the gene expression of both caspase 3 and cytochrome c, treatment with 6-Morpholino-SPD resulted in a reduced gene expression of these markers. mdpi.comresearchgate.net However, at the protein level, a significant overexpression of cytochrome c was observed in cells treated with 6-Morpholino-SPD. mdpi.com This accumulation of cytochrome c protein, despite the downregulation of its gene, could still enhance caspase activation and promote cell death. mdpi.com The study also noted that 6-Morpholino-SPD caused a downregulation of miR-21, a microRNA known to have anti-apoptotic functions, which may contribute to the induction of apoptosis and disruption of mitochondrial function. mdpi.comresearchgate.net
Table 3: Gene Expression Changes in K562 Cells Treated with 6-Morpholino-SPD
| Gene | Change in Expression |
|---|---|
| Caspase 3 | Reduced |
| Cytochrome c | Reduced |
Data obtained via RT-PCR analysis after treatment with (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine. mdpi.comresearchgate.net
Preclinical Investigations and Biological Activities of 6 Morpholino 9h Purin 2 Amine Analogs
Antiproliferative Activity in Cellular Models
Derivatives of 6-morpholino-9H-purin-2-amine have been the subject of numerous preclinical studies to evaluate their potential as anticancer agents. These investigations have revealed significant antiproliferative activity across a range of cancer cell lines.
Analogs of this compound have demonstrated notable efficacy against various human carcinoma cell lines. For instance, newly synthesized 6-morpholino-9-sulfonylpurine derivatives have shown an ability to inhibit the growth of several human carcinoma cells. researchgate.net One study highlighted that piperazine-containing purine (B94841) derivatives exhibit potent activity against Huh7 (liver), HCT116 (colon), and MCF7 (breast) cancer cells. nih.gov Specifically, compounds with a 3,4-dichlorophenyl group on the piperazine (B1678402) moiety showed greater cytotoxic effects on Huh7 cells than established nucleoside drugs, with IC50 values of 0.6 ± 0.1 and 0.31 ± 0.10 μM. nih.gov Furthermore, certain derivatives with electron-withdrawing groups on the phenyl ring displayed the highest cytotoxic activity on HCT116 cells. nih.gov
A series of 2,6,9-trisubstituted purine derivatives were assessed for their cytotoxicity against tumor cells including HepG2 (liver), MCF-7 (breast), and PC-3 (prostate). researchgate.net Among these, the 4-chlorophenyl analog exhibited significant antiproliferative activity with IC50 values ranging from 5.52-17.09 µM. researchgate.net In another study, 2,6-diamino-substituted purine derivatives were evaluated on MCF-7 breast and HCT116 colorectal cancer cell lines, showing dose-dependent growth suppression. mdpi.com While less cytotoxic than the control drug reversine, these compounds caused a significant cell cycle arrest in the G2/M phase, particularly in HCT116 cells. mdpi.com
The compound 5-(9-methyl-6-morpholino-9H-purin-2-yl) pyrimidin-2-amine, while showing excellent stability, had disappointing potency in a PC3 cell proliferation test. frontiersin.orgfrontiersin.org However, further optimization led to the development of paxalisib, which demonstrated antiproliferative EC50 values from 0.3 to 1.1 μM in various glioblastoma (GBM) cell lines. frontiersin.org
Interactive Table: Antiproliferative Activity of this compound Analogs against Human Carcinoma Cell Lines.
| Compound/Analog | Cell Line | Activity (IC50/EC50) | Source |
| Piperazine-containing purine derivative (with 3,4-dichlorophenyl group) | Huh7 (Liver) | 0.31 ± 0.10 μM | nih.gov |
| Piperazine-containing purine derivative (with 3,4-dichlorophenyl group) | Huh7 (Liver) | 0.6 ± 0.1 μM | nih.gov |
| 4-chlorophenyl analog of 2,6,9-trisubstituted purine | HepG2, MCF-7, PC-3 | 5.52-17.09 µM | researchgate.net |
| Paxalisib (GDC-0084) | Glioblastoma (GBM) cell lines | 0.3 to 1.1 μM | frontiersin.org |
| Aminobenzamide purine scaffold (125a) | HCT-116 (Colon) | 0.50 μM | nih.gov |
| Aminobenzamide purine scaffold (125a) | MDA-MB-231 (Breast) | 0.38 μM | nih.gov |
Analogs of this compound have also been investigated for their effectiveness against lymphoma and leukemia. Research has shown that newly synthesized 6-morpholino- and 6-amino-9-sulfonylpurine derivatives possess antiproliferative activity against human lymphoma and leukemia cells. researchgate.net Among these, derivatives with a trans-β-styrenesulfonyl group at the N9 position of the purine ring were found to be the most effective antiproliferative agents, inducing an accumulation of leukemia cells in the subG0 phase of the cell cycle, which is indicative of apoptosis. researchgate.netmdpi.com
Further studies on (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) demonstrated its ability to induce apoptosis in the K562 leukemia cell line. mdpi.comresearchgate.net Treatment with this compound led to a significant accumulation of cells in late apoptosis. mdpi.com For example, at a concentration of 5 μM for 24 hours, 53.4% of K562 cells were in late apoptosis and 23.7% in early apoptosis. mdpi.com Another aminobenzamide purine scaffold, compound 125a, showed potent antiproliferative effects with an IC50 value of 0.12 μM for the K562 leukemia cell line. nih.gov
Interactive Table: Antiproliferative Activity of this compound Analogs against Lymphoma and Leukemia Cell Lines.
| Compound/Analog | Cell Line | Activity (IC50) | Effect | Source |
| (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) | K562 (Leukemia) | 5 μM | 53.4% cells in late apoptosis, 23.7% in early apoptosis | mdpi.com |
| Aminobenzamide purine scaffold (125a) | K562 (Leukemia) | 0.12 μM | Potent antiproliferative effects | nih.gov |
| 6-morpholino-9-sulfonylpurine derivative (with trans-β-styrenesulfonyl group) | Leukemia cells | Not specified | Accumulation of cells in subG0 phase | researchgate.netmdpi.com |
The antiproliferative effects of this compound analogs extend to other types of cancer cells as well. One study reported that a purine-based compound was effective against various cancer cell lines. researchgate.net Another highly effective 2,6,9-trisubstituted purine derivative was noted for its efficacy in four out of seven tested cancer cell lines. researchgate.net
A broad screening of the dual PI3K/mTOR kinase inhibitor VS-5584 across a panel of 436 human cancer cell lines revealed widespread antiproliferative sensitivity. aacrjournals.org The multiple myeloma cell line H929 showed the highest sensitivity with an IC50 of 48 nmol/L. aacrjournals.org
The selectivity of anticancer compounds is a critical factor, and some this compound analogs have been evaluated for their effects on normal cells versus cancer cells. In a study of novel 2,6,9-trisubstituted purine derivatives, thiazepinopurines were assessed for cytotoxicity against three tumor cell lines (HepG2, MCF-7, and PC-3) and one normal cell line (WI38). researchgate.net Two of the compounds, 3b and 3c, displayed significant antiproliferative activity against the tumor cells and also showed superior selectivity indices, ranging from 3.00 to 7.15, towards the cancer cells. researchgate.net The 4-chlorophenyl analog 3b, which had the best selectivity index, was further investigated and found to be a potent inhibitor of CDK2. researchgate.net
Another study on 2-phenyl benzimidazole (B57391) derivatives showed that while they were active against the MCF-7 cancer cell line, their IC50 values against three normal human cell lines (MCF-10F, BJ, and MRC-5) were significantly higher, indicating a degree of selectivity for cancer cells. semanticscholar.org
Efficacy against Other Cancer Cell Types
Antimicrobial Activities
In addition to their anticancer properties, derivatives of this compound have been explored for their antimicrobial activities. A series of novel N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide and 4-(9-((5-substituted-1,3,4-oxadiazole/thiadiazole-2-yl)methyl)-9H-purin-6-yl)-morpholine derivatives were synthesized and tested for their antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), which causes rice bacterial leaf blight, and Ralstonia solanacearum, the causative agent of tobacco bacterial wilt. researchgate.net
The results of the in vitro turbidimeter test indicated that most of these compounds demonstrated good inhibitory effects against both Xoo and R. solanacearum. researchgate.net One compound in particular, 6a, showed the best inhibitory effect against Xoo with a half-maximal effective concentration (EC50) of 8.39 μg/mL, which was superior to the commercial agents Bismerthiazol (B1226852) and Thiodiazole copper. researchgate.net Another compound from a related series, 6q, also showed much higher activity against Xoo with an EC50 value of 7.2 μg/mL, again outperforming bismerthiazol (57.2 μg/mL). acs.org Furthermore, compound 6a also exhibited the highest in vitro activity against R. solanacearum and Xanthomonas axonopodis pv. citri (Xac), with EC50 values of 26.2 and 10.11 μg/mL, respectively, which were lower than those of commercial thiodiazole copper. acs.org
Interactive Table: Antibacterial Activity of this compound Analogs.
| Compound/Analog | Bacterial Strain | Activity (EC50) | Source |
| Compound 6a (N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 8.39 μg/mL | researchgate.net |
| Compound 6q (1,3,4-oxadiazole trifluoromethylpyridine-containing compound) | Xanthomonas oryzae pv. oryzae (Xoo) | 7.2 μg/mL | acs.org |
| Compound 6a (1,3,4-oxadiazole trifluoromethylpyridine-containing compound) | Ralstonia solanacearum | 26.2 μg/mL | acs.org |
| Compound 6a (1,3,4-oxadiazole trifluoromethylpyridine-containing compound) | Xanthomonas axonopodis pv. citri (Xac) | 10.11 μg/mL | acs.org |
| Bismerthiazol (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 57.2 μg/mL | acs.org |
| Thiodiazole copper (Commercial Agent) | Ralstonia solanacearum | 97.2 μg/mL | acs.org |
| Thiodiazole copper (Commercial Agent) | Xanthomonas axonopodis pv. citri (Xac) | 35.3 μg/mL | acs.org |
Antifungal Efficacy against Fungal Strains (e.g., Candida albicans)
The emergence of drug-resistant fungal strains, particularly Candida albicans, necessitates the development of new antifungal agents. frontiersin.org Analogs of this compound have been investigated for their potential to address this need. Research has shown that certain purine derivatives containing a morpholine (B109124) moiety exhibit notable antifungal properties.
In one study, a series of novel N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide and 4-(9-((5-substituted-1,3,4-oxadiazole/thiadiazole-2-yl)methyl)-9H-purin-6-yl)-morpholine derivatives were synthesized and evaluated for their biological activities. mdpi.com While this study primarily focused on antibacterial activity, the presence of the morpholine-purine core is significant. Another investigation into monomeric alkaloids also highlighted a synthesized compound, 5-((6-Morpholino-9H-purin-9-yl)methyl)-1,3,4-oxadiazole-2-Thiol, for its strong inhibitory effect against Xanthomonas oryzae. mdpi.com
More directly, some studies have focused on the antifungal potential of various heterocyclic compounds against Candida albicans. For instance, certain pyridine (B92270) derivatives have demonstrated activity against C. albicans. mdpi.com Furthermore, chelidonine, an isoquinoline (B145761) alkaloid, has shown antifungal efficacy against C. albicans with a minimum inhibitory concentration (MIC) of 62.5 mg/L. mdpi.com While not direct analogs, these findings support the potential of heterocyclic scaffolds, including those with morpholine substitutions, in the development of new antifungal agents. A study on 2-aminobenzoic acid derivatives also showed that these compounds could inhibit the growth of a clinical ocular isolate of C. albicans. nih.gov
**Table 1: Antifungal Activity of Selected Heterocyclic Compounds against *Candida albicans***
| Compound/Derivative Class | Activity | Reference |
|---|---|---|
| Pyridine derivatives | Active | mdpi.com |
| Chelidonine | MIC: 62.5 mg/L | mdpi.com |
| 2-Aminobenzoic acid derivatives | Growth inhibition | nih.gov |
| 1,2,4-Triazole-linked thiazolidin-4-one compounds | MFC: 250 μg/mL |
Antitubercular Efficacy against Mycobacterium tuberculosis
Tuberculosis remains a significant global health threat, and the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel antitubercular drugs. mdpi.com Analogs of this compound have emerged as a promising class of compounds in this area.
A key study identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent antimycobacterial agent with a minimum inhibitory concentration (MIC₉₉) of 4 μM against Mtb. nih.govresearchgate.net Further structure-activity relationship (SAR) studies revealed that the 7-(naphthalen-2-ylmethyl) substitution was crucial for activity. Optimized analogs with 6-amino or 6-ethylamino substitutions demonstrated strong in vitro activity with a MIC of 1 μM against the H37Rv strain and several clinically isolated drug-resistant strains. nih.govresearchgate.net These compounds showed limited toxicity to mammalian cells and good metabolic stability. nih.govresearchgate.net The mechanism of action for these 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines was identified as the inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall. nih.govresearchgate.net
Other research has also pointed to the potential of morpholine-containing compounds in targeting Mtb. For example, certain cycloalkyloaminothiosemicarbazide derivatives carrying a morpholine ring exhibited activity against tubercle bacilli in vitro. japsonline.com
Table 2: Antitubercular Activity of this compound Analogs and Related Compounds
| Compound | Target/Strain | Activity | Reference |
|---|---|---|---|
| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one | M. tuberculosis | MIC₉₉: 4 μM | nih.govresearchgate.net |
| 6-amino-2-morpholino-7-(naphthalen-2-ylmethyl)-7H-purine | M. tuberculosis H37Rv & drug-resistant strains | MIC: 1 μM | nih.govresearchgate.net |
| 6-ethylamino-2-morpholino-7-(naphthalen-2-ylmethyl)-7H-purine | M. tuberculosis H37Rv & drug-resistant strains | MIC: 1 μM | nih.govresearchgate.net |
| Cycloalkyloaminothiosemicarbazide derivatives with morpholine | M. tuberculosis | Active in vitro | japsonline.com |
Antiparasitic Activities (e.g., Trypanosoma brucei Inhibition)
Protozoan parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis, are responsible for neglected tropical diseases that affect millions of people worldwide. Purine analogs are a well-established class of compounds with potential antiparasitic activity, as these parasites are often dependent on the host for purine salvage.
Research into 2,N6-disubstituted adenosine (B11128) analogs has shown potent in vitro activities against Trypanosoma brucei rhodesiense and T. b. brucei. nih.gov In one study, analogs with cyclopentylamino substitutions were particularly effective. nih.gov For instance, 2-cyclopentylamino-N6-cyclopentyladenine demonstrated a high potency with an IC₅₀ of 26 ± 4 nM. nih.gov The mode of action of these purines was found to be primarily trypanostatic. nih.gov It is believed that the hydrophobic nature of these substitutions allows the compounds to diffuse across the parasite's membrane, acting on a trypanosome-specific target. nih.gov
Further medicinal chemistry optimization of a diaminopurine chemotype has led to the identification of potent lead compounds against T. brucei. acs.org These efforts involved exploring the structure-activity and structure-property relationships of N²-(thiophen-3-yl)-N⁶-(2,2,2-trifluoroethyl)-9H-purine-2,6-diamine and its analogs. acs.org
**Table 3: Antiparasitic Activity of Purine Analogs against *Trypanosoma brucei***
| Compound/Analog Class | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-cyclopentylamino-N6-cyclopentyladenine | T. b. brucei | 26 ± 4 nM | nih.gov |
| 2-cyclopentylamino-N6-cyclopentyladenosine | T. b. brucei | 0.40 μM | nih.gov |
| N²-(thiophen-3-yl)-N⁶-(2,2,2-trifluoroethyl)-9H-purine-2,6-diamine analogs | T. brucei | Potent lead compounds identified | acs.org |
Immunomodulatory and Anti-inflammatory Activities
The morpholine moiety is recognized for its favorable biological and metabolic properties and is a feature of numerous bioactive molecules. sci-hub.seijprems.com Analogs of this compound have been investigated for their potential to modulate the immune system and exert anti-inflammatory effects.
Studies on purine-2,6-dione (B11924001) derivatives have revealed significant analgesic and anti-inflammatory activities. nih.gov Certain 8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted hydrazides have demonstrated analgesic and anti-inflammatory properties, which may be linked to an increase in intracellular cAMP levels. nih.gov Furthermore, some of these compounds have been shown to significantly inhibit the production of the pro-inflammatory cytokine TNF-α. nih.gov
Gold(I) complexes incorporating 6-substituted-purine derivatives have also been shown to be effective anti-inflammatory agents. nih.gov These complexes demonstrated a strong ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages, with effects comparable or superior to the established anti-inflammatory drug Auranofin. nih.gov The introduction of a morpholine Mannich base to asymmetrical mono-carbonyl analogs of curcumin (B1669340) has been shown to enhance their anti-inflammatory activity. japsonline.com
Table 4: Immunomodulatory and Anti-inflammatory Activities of Purine and Morpholine Analogs
| Compound Class | Activity | Reference |
|---|---|---|
| 8-alkoxypurine-2,6-dione derivatives | Analgesic and anti-inflammatory | nih.gov |
| Gold(I) complexes with 6-substituted-purines | Reduction of pro-inflammatory cytokines | nih.gov |
| Curcumin analogs with morpholine Mannich base | Enhanced anti-inflammatory activity | japsonline.com |
Antioxidant Activities
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of compounds with antioxidant properties a key area of research. acs.org The morpholine scaffold has been incorporated into various compounds to explore their antioxidant potential. ijprems.com
Research on asymmetrical mono-carbonyl analogs of curcumin containing a morpholine Mannich base has shown that these modifications can influence their antioxidant activity. japsonline.com In one study, while the introduction of the morpholine Mannich base generally lowered the antioxidant activity compared to the parent compounds, one derivative did show potent antioxidant effects. japsonline.com Another study on novel morpholine derivatives found that they exhibited both hypolipidemic and antioxidant activity. researchgate.net The antioxidant effect was attributed to the ability of the morpholine ring's hemiketalic hydroxyl group to be abstracted by radicals, followed by stabilization through resonance with an adjacent aromatic substituent. researchgate.net
Furthermore, benzimidazole derivatives containing morpholine have been shown to possess antioxidant properties in addition to their α-glucosidase inhibitory effects. nih.gov
Table 5: Antioxidant Activity of Morpholine-Containing Compounds
| Compound Class | Activity | Reference |
|---|---|---|
| Curcumin analogs with morpholine Mannich base | Potent antioxidant activity in some derivatives | japsonline.com |
| Novel morpholine derivatives | Antihyperlipidemic and antioxidant activity | researchgate.net |
| Benzimidazole derivatives with morpholine | Antioxidant activity | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how 6-morpholino-9H-purin-2-amine derivatives interact with their biological targets at a molecular level.
Researchers have extensively used docking simulations to elucidate the structure-activity relationships (SAR) of this class of compounds. For instance, in the development of adenosine (B11128) receptor antagonists, docking studies were performed on 2-aryl-6-morpholinopurine derivatives. mdpi.comdiva-portal.org A key compound, 2-(2-F-3-Cl-phenyl)-9-methyl-6-morpholino-9H-purine, was computationally docked into the orthosteric site of the A₁ receptor, revealing specific binding interactions. mdpi.com Similarly, in the pursuit of selective phosphatidylinositol-3 kinase (PI3K) inhibitors, docking was employed to screen a virtual library of 2,9-disubstituted-6-morpholino purine (B94841) derivatives against the four class I PI3K isoforms. nih.govresearchgate.net This approach helped identify key interactions and rationalize the observed selectivity of the compounds. nih.govresearchgate.net
The primary goals of these docking studies include:
Identifying key amino acid residues in the binding pocket that interact with the ligand.
Predicting the binding affinity and scoring different derivatives to prioritize synthesis.
Explaining the selectivity of compounds for one target over another. nih.gov
Guiding the design of new analogs with improved potency and selectivity. scholaris.ca
| Target Protein | Derivative Class | Key Findings from Docking | Reference(s) |
| Adenosine A₁ Receptor | 2-Aryl-6-morpholinopurines | Identified binding interactions within the orthosteric site, guiding SAR analysis. | mdpi.comdiva-portal.org |
| PI3K Isoforms (α, γ) | 2,9-Disubstituted-6-morpholinopurines | Screened a virtual library to identify selective inhibitors and investigate their binding modes. | nih.govresearchgate.net |
| STAT3 Protein | 2,6,9-Hetero-tri-substituted purines | Ranked molecules based on docking scores to guide lead discovery. | scholaris.ca |
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound derivatives, DFT calculations have been crucial for understanding their intrinsic properties, such as stability and electronic configuration, which are vital for their biological activity.
One significant application of DFT has been in studying the tautomeric preferences of purine scaffolds. Research on N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, a related 2,6-diamino-substituted purine, used DFT calculations to determine the relative stability of its HN(9) and HN(7) tautomers in different environments (gas phase, water, and chloroform). mdpi.comresearchgate.net The results consistently showed that the HN(9) tautomer is more stable, which has important implications for how the molecule interacts with its biological targets like Aurora-B kinase. mdpi.com
In another study, DFT calculations were performed on 6-morpholino-9-sulfonylpurine derivatives to investigate tautomeric features and stability trends. researchgate.net These calculations concluded that electron-donating C6 substituents, like the morpholino group, are beneficial as they promote the predominance of the desired N9 tautomer and enhance the stability of the final products. researchgate.net Furthermore, researchers have used DFT to obtain the optimized electronic structures of newly designed 2,9-disubstituted-6-morpholino purine ligands before performing docking simulations, ensuring that the input conformations for docking are of the lowest energy. nih.govuminho.pt
Virtual Screening Approaches for Hit Identification and Lead Optimization
Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. novadatasolutions.co.uknih.gov This approach has been effectively applied to the this compound scaffold to discover new hits and optimize existing leads.
A notable example is the rational design of selective PI3K inhibitors. nih.gov A ligand-based and target-based rational drug design strategy was used to create a virtual library of 105 new 2,9-disubstituted-6-morpholino purine compounds. nih.govresearchgate.net This library was then virtually screened against the four class I PI3K isoforms. nih.gov The screening successfully identified 19 potential selective inhibitors for the PI3Kα and PI3Kγ isoforms, with three candidates showing high promise for synthesis and further testing. nih.govresearchgate.net
The virtual screening workflow typically involves several stages:
Library Preparation : Assembling a collection of compounds for screening. This can be a commercial library or a custom-designed library based on a known active scaffold. nih.govnovadatasolutions.co.uk
Target Preparation : Preparing the 3D structure of the biological target (e.g., from X-ray crystallography or homology modeling). novadatasolutions.co.ukdiscngine.com
Docking and Scoring : Docking the library compounds into the target's binding site and using scoring functions to rank them based on predicted binding affinity. nih.gov
Post-processing and Hit Selection : Filtering the top-scoring compounds based on various criteria like chemical diversity, synthetic feasibility, and predicted pharmacokinetic properties to select a manageable number for experimental validation. novadatasolutions.co.uknih.gov
This computational-first approach significantly narrows down the number of compounds that need to be synthesized and tested, saving time and resources in the drug discovery pipeline. schrodinger.com
Molecular Dynamics Simulations for Binding Conformations and Stability
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a detailed view of the dynamic behavior of ligand-target complexes, offering insights into their stability and the specific conformational changes that occur upon binding.
MD simulations have been employed to study the stability of complexes formed between purine derivatives and their targets. nih.gov For example, simulations can confirm whether a binding mode predicted by docking is stable over a period of nanoseconds. nih.govresearchgate.net In a study on Focal Adhesion Kinase (FAK) inhibitors, MD simulations lasting 500 ns were used to examine the structural changes in the kinase domain upon binding of an inhibitor. acs.org The simulations revealed that the inhibitor-bound complex was stable and that the protein adopted an induced-fit conformation. acs.org
For derivatives of this compound, MD simulations can help to:
Assess the stability of the ligand in the binding pocket. nih.gov
Observe the flexibility of both the ligand and the protein.
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation.
Calculate binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
These simulations add a dynamic dimension to the static picture provided by molecular docking, leading to a more comprehensive understanding of the ligand-receptor interaction.
Pharmacophore Modeling
Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a specific biological target. This model then serves as a 3D query to search for other molecules with similar features.
In the context of purine-based inhibitors, pharmacophore models have been instrumental in guiding the design of new compounds. For instance, a pharmacophore model was developed to inspire the synthesis of suitably functionalized 2,6,9-hetero-tri-substituted purines targeting the STAT3 protein. scholaris.ca By understanding the key features required for binding—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—chemists can rationally design new derivatives of the this compound scaffold that are more likely to be active.
The process often involves:
Aligning a set of known active molecules to identify their common structural features.
Generating a 3D model that represents these features.
Using the model to screen compound libraries for molecules that fit the pharmacophore. discngine.com
Guiding lead optimization by suggesting modifications that better match the pharmacophore model. discngine.com
This approach is particularly valuable when a high-resolution structure of the target protein is not available (ligand-based design) but can also be used in conjunction with a known protein structure (structure-based design). novadatasolutions.co.uk
Future Research Trajectories and Academic Perspectives
Exploration of Novel Molecular Targets for Therapeutic Intervention
While initially investigated for its effects on known signaling pathways, current research is delving into previously unexplored molecular targets of 6-Morpholino-9H-purin-2-amine. The broad-spectrum activity of purine (B94841) analogs suggests that their therapeutic effects may extend beyond their primary identified targets.
Recent studies have highlighted the potential for derivatives of this compound to act as antagonists for adenosine (B11128) receptors, specifically the A1, A2A, A2B, and A3 subtypes. diva-portal.orgmdpi.com These receptors are G protein-coupled receptors (GPCRs) that modulate a wide array of physiological processes, including those in the neurological, immunological, and cardiovascular systems. diva-portal.orgmdpi.com The discovery of potent antagonists for these receptors opens up new avenues for therapeutic intervention in conditions such as glaucoma, ulcerative colitis, and various inflammatory diseases. diva-portal.org
Furthermore, the structural similarities of some derivatives to known inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways suggest these as promising areas of investigation. smolecule.comnih.gov The PI3K-Akt-mTOR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. nih.gov Identifying novel interactions within this and other pathways will be crucial for expanding the therapeutic applications of this compound-based compounds.
Design and Synthesis of Advanced this compound Derivatives with Enhanced Specificity
A significant focus of current research is the rational design and synthesis of new derivatives of this compound with improved specificity and potency. nih.govnih.gov By modifying the core purine structure, scientists aim to create compounds that selectively target specific isoforms of enzymes or receptor subtypes, thereby minimizing off-target effects and enhancing therapeutic efficacy.
Structure-activity relationship (SAR) studies are instrumental in this process. For instance, research has shown that substituting different aryl groups at the C-2 position and modifying the N-9 position of the purine ring can significantly alter the compound's affinity and selectivity for adenosine receptors. diva-portal.orgmdpi.com Specifically, 9-methylpurine (B1201685) derivatives have been found to be more selective, while 9H-purine derivatives tend to be more potent but less selective. diva-portal.orgmdpi.com
The synthesis of these advanced derivatives often involves multi-step chemical processes. mdpi.comnih.gov These can include the initial formation of a purine base through condensation reactions, followed by the introduction of the morpholine (B109124) group via nucleophilic substitution and subsequent coupling with other chemical moieties. mdpi.comsmolecule.com Computational modeling and virtual screening are increasingly being used to guide the design of these novel compounds, allowing for a more targeted and efficient drug discovery process. nih.govnih.gov
Integration of Omics Data with Compound Activity for Systems-Level Understanding
To gain a comprehensive understanding of how this compound and its derivatives function within a biological system, researchers are increasingly turning to multi-omics approaches. pharmalex.comazolifesciences.comnih.gov This involves integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic picture of the compound's effects. azolifesciences.com
By combining these datasets, scientists can move beyond a single-target perspective and analyze the complex network of interactions that are perturbed by the compound. nih.gov For example, integrating transcriptomic data (gene expression) with proteomic data (protein levels) can reveal how changes in gene activity translate into functional changes at the protein level, ultimately influencing cellular pathways and phenotypes. nih.gov
This systems-level approach is crucial for identifying biomarkers that can predict a patient's response to a particular drug and for understanding the mechanisms of drug resistance. nih.govbiorxiv.org The integration of multi-omics data with the activity of this compound derivatives will be instrumental in developing personalized medicine strategies and optimizing therapeutic outcomes. azolifesciences.com
Development of Advanced Preclinical Models for Efficacy Evaluation
The translation of promising laboratory findings into clinical applications requires robust preclinical models that can accurately predict a compound's efficacy in humans. For this compound and its derivatives, this involves the use of sophisticated in vitro and in vivo models.
In vitro studies often utilize cancer cell lines to assess the antiproliferative activity of these compounds. researchgate.net For example, derivatives have been shown to induce apoptosis in leukemia cells. researchgate.net More advanced in vitro models, such as 3D organoids and patient-derived xenografts (PDXs), are also being employed to better mimic the complex tumor microenvironment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
